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Compound of Interest

Compound Name: Quinoline-5-carbaldehyde

Cat. No.: B1306823 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

Quinoline-5-carbaldehyde, a significant heterocyclic aromatic compound. Due to its quinoline

core functionalized with a reactive aldehyde group, this molecule serves as a crucial building

block in the synthesis of more complex molecules with applications in medicinal chemistry and

materials science. A thorough understanding of its spectroscopic characteristics is paramount

for its identification, characterization, and quality control in research and development.

This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data. It also outlines the general experimental protocols for obtaining

such data, tailored for researchers, scientists, and professionals in drug development.

Spectroscopic Data
The following sections summarize the key spectroscopic data for Quinoline-5-carbaldehyde
and its closely related derivatives. The data is presented in tabular format for clarity and ease

of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

molecules. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data
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While specific ¹H NMR data for the unsubstituted Quinoline-5-carbaldehyde is not readily

available in the provided search results, data for the closely related 8-Hydroxy-quinoline-5-
carbaldehyde is presented below. The solvent and spectrometer frequency are specified

where available.

Table 1: ¹H NMR Spectroscopic Data for 8-Hydroxy-quinoline-5-carbaldehyde
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Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment
Solvent/Fre
quency

Reference

10.16 s 1H, CHO
CDCl₃ / 400

MHz
[1]

9.71 dd J = 1.6, 8.4 1H, Aromatic
CDCl₃ / 400

MHz
[1]

8.89 dd J = 1.6, 4.0 1H, Aromatic
CDCl₃ / 400

MHz
[1]

8.02 d J = 8.0 1H, Aromatic
CDCl₃ / 400

MHz
[1]

7.69 q J = 4.0 1H, Aromatic
CDCl₃ / 400

MHz
[1]

7.30 d J = 8.0 1H, Aromatic
CDCl₃ / 400

MHz
[1]

10.14 s 1H, HC=O
DMSO-d₆ /

400.2 MHz
[2]

9.56 dd
³JH,H = 8.6,

⁴JH,H = 1.6
1H, Aromatic

DMSO-d₆ /

400.2 MHz
[2]

8.97 dd
³JH,H = 4.1,

⁴JH,H = 1.6
1H, Aromatic

DMSO-d₆ /

400.2 MHz
[2]

8.17 d ³JH,H = 8.1 1H, Aromatic
DMSO-d₆ /

400.2 MHz
[2]

7.78 dd
³JH,H = 8.6,

⁴JH,H = 4.1
1H, Aromatic

DMSO-d₆ /

400.2 MHz
[2]

7.26 d ³JH,H = 8.0 1H, Aromatic
DMSO-d₆ /

400.2 MHz
[2]
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Similar to the proton NMR data, the available ¹³C NMR data is for 8-Hydroxy-quinoline-5-
carbaldehyde.

Table 2: ¹³C NMR Spectroscopic Data for 8-Hydroxy-quinoline-5-carbaldehyde
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Chemical Shift (δ)
ppm

Assignment Solvent/Frequency Reference

193.1 C=O DMSO-d₆ / 400 MHz [1]

160.5 Aromatic C-O DMSO-d₆ / 400 MHz [1]

149.9 Aromatic C DMSO-d₆ / 400 MHz [1]

141.1 Aromatic C DMSO-d₆ / 400 MHz [1]

138.9 Aromatic C DMSO-d₆ / 400 MHz [1]

133.9 Aromatic C DMSO-d₆ / 400 MHz [1]

127.7 Aromatic C DMSO-d₆ / 400 MHz [1]

125.5 Aromatic C DMSO-d₆ / 400 MHz [1]

123.4 Aromatic C DMSO-d₆ / 400 MHz [1]

111.7 Aromatic C DMSO-d₆ / 400 MHz [1]

192.2 C=O DMSO-d₆ / 100.6 MHz [2]

159.6 Aromatic C-O DMSO-d₆ / 100.6 MHz [2]

149.0 Aromatic C DMSO-d₆ / 100.6 MHz [2]

140.2 Aromatic C DMSO-d₆ / 100.6 MHz [2]

138.0 Aromatic C DMSO-d₆ / 100.6 MHz [2]

133.0 Aromatic C DMSO-d₆ / 100.6 MHz [2]

126.8 Aromatic C DMSO-d₆ / 100.6 MHz [2]

124.6 Aromatic C DMSO-d₆ / 100.6 MHz [2]

122.4 Aromatic C DMSO-d₆ / 100.6 MHz [2]

110.8 Aromatic C DMSO-d₆ / 100.6 MHz [2]

Carbon atoms of carbonyl groups at the C5 position generally show signals around 192 ppm.[2]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify functional groups in a molecule. The absorption bands are

reported in wavenumbers (cm⁻¹).

Table 3: Key IR Absorption Bands for Quinoline Derivatives

Wavenumber
(cm⁻¹)

Intensity Assignment Reference

1700 Strong
C=O stretch of the

ketone
[3]

1635 Strong
C=O stretch of the

methoxycarbonyl
[3]

1560 / 1552 Strong Phenyl ring stretch [4]

1512, 1267 NO₂ bands [3]

776
Ring deformation of

the quinoline group
[4]

Note: The IR data is for quinoline derivatives and provides an expected range for the functional

groups present in Quinoline-5-carbaldehyde.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for Quinoline-5-carbaldehyde
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m/z Ion Method Reference

157.052763847 [M]⁺ Computed [5]

158.06004 [M+H]⁺ Predicted [6]

180.04198 [M+Na]⁺ Predicted [6]

156.04548 [M-H]⁻ Predicted [6]

175.08658 [M+NH₄]⁺ Predicted [6]

Quinoline carbaldehydes typically show a preferential fragmentation pattern involving the initial

loss of the carbonyl group.[2] For instance, 8-hydroxyquinoline-5-carbaldehyde exhibits a

molecular ion at m/z = 173 and fragment ions at m/z = 144 and 116.[2]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on common laboratory practices for the characterization of

quinoline derivatives.[7]

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the Quinoline-5-carbaldehyde
sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of

solvent depends on the solubility of the compound.

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 400 MHz or higher.[7]

Data Acquisition:

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number

of scans is typically required compared to ¹H NMR.
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Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.

[7]

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can

be cast onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: Place the sample in the IR beam and record the spectrum, typically in the

range of 4000-400 cm⁻¹.[2] A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: Acquire mass spectra using an electron ionization (EI) or electrospray

ionization (ESI) mass spectrometer.[7][8]

Sample Introduction: The sample can be introduced via a direct insertion probe or through a

gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[7][8]

Data Acquisition:

EI-MS: In EI-MS, the sample is bombarded with high-energy electrons, causing ionization

and fragmentation. This method provides information about the molecular weight and

structural fragments.

ESI-MS: ESI is a soft ionization technique that is particularly useful for polar and thermally

labile molecules. It often provides the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal

fragmentation.
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Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-

charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound,

and the fragmentation pattern provides clues about its structure. For high-resolution mass

spectrometry (HRMS), an external reference such as leucine enkephalin may be used for

mass correction.[2]

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Quinoline-5-carbaldehyde.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation

Synthesis of
Quinoline-5-carbaldehyde

Purification
(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectral Data
(Chemical Shifts, Coupling)

IR Spectral Data
(Functional Groups)

Mass Spectral Data
(Molecular Weight, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Spectroscopic analysis workflow for Quinoline-5-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1306823?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9243130.htm
https://www.mdpi.com/1420-3049/25/9/2053
https://www.mdpi.com/2673-4583/18/1/97
https://www.researchgate.net/publication/256769575_Infrared-spectra_and_normal-coordinate_analysis_of_quinoline_and_quinoline_complexes
https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline-5-carbaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline-5-carbaldehyde
https://pubchemlite.lcsb.uni.lu/e/compound/3543386
https://www.benchchem.com/pdf/Technical_Guide_Spectroscopic_Analysis_of_2_Methyl_8_quinolinecarboxaldehyde.pdf
https://www.researchgate.net/publication/277781018_Time-of-flight_accurate_mass_spectrometry_identification_of_quinoline_alkaloids_in_honey
https://www.benchchem.com/product/b1306823#spectroscopic-data-for-quinoline-5-carbaldehyde-nmr-ir-mass
https://www.benchchem.com/product/b1306823#spectroscopic-data-for-quinoline-5-carbaldehyde-nmr-ir-mass
https://www.benchchem.com/product/b1306823#spectroscopic-data-for-quinoline-5-carbaldehyde-nmr-ir-mass
https://www.benchchem.com/product/b1306823#spectroscopic-data-for-quinoline-5-carbaldehyde-nmr-ir-mass
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1306823?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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